An In-depth Technical Guide to the Core Chemical Structure and Application of DMG-PEG 2000
An In-depth Technical Guide to the Core Chemical Structure and Application of DMG-PEG 2000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000), a critical excipient in advanced drug delivery systems. We will delve into its core chemical structure, physicochemical properties, and its pivotal role in the formulation of lipid nanoparticles (LNPs), particularly for mRNA-based therapeutics. This document synthesizes key quantitative data and outlines detailed experimental protocols for the formulation and characterization of DMG-PEG 2000-containing LNPs.
Core Chemical Structure and Physicochemical Properties
DMG-PEG 2000 is a synthetic PEGylated lipid, an amphiphilic polymer meticulously designed for nanomedicine applications.[1] Its structure is composed of a hydrophobic lipid anchor and a hydrophilic polymer chain, a design that is fundamental to its function in drug delivery vehicles.[1]
The hydrophobic anchor is 1,2-dimyristoyl-rac-glycerol (B52915) (DMG). This component features two myristoyl fatty acid chains, which are saturated and 14 carbons in length (C14:0).[1][2] These lipid chains enable the molecule to firmly embed within the lipid bilayer of nanoparticles.[1]
The hydrophilic region consists of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with an average molecular weight of approximately 2000 Daltons.[1] This PEG chain forms a hydrated layer on the surface of the nanoparticle, providing steric stabilization.[2]
The lipid anchor and the PEG chain are connected via an ether linkage to a glycerol (B35011) backbone.[1]
Physicochemical Properties of DMG-PEG 2000
| Property | Value | References |
| Chemical Name | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 | [3] |
| Synonyms | DMG-PEG(2000), PEG-DMG 2000 | |
| CAS Number | 160743-62-4 | [1] |
| Average Molecular Weight | ~2509.2 g/mol | [1] |
| Molecular Formula | (C₂H₄O)nC₃₂H₆₂O₅ | [4] |
| Appearance | White to off-white solid powder or viscous liquid | [1] |
| Solubility | Soluble in organic solvents like ethanol (B145695), chloroform, and DMSO. Can be dissolved in hot water. | [1] |
| Storage Conditions | -20°C, protected from light and moisture. | [1] |
Role in Lipid Nanoparticle (LNP) Formulations
DMG-PEG 2000 is a cornerstone in the formulation of LNPs for several reasons:
-
Steric Stabilization: The PEG chain provides a "stealth" characteristic to the LNPs, preventing their aggregation and reducing non-specific binding of serum proteins. This, in turn, increases the circulation half-life of the nanoparticles in vivo.[2]
-
Control of Particle Size and Polydispersity: The molar percentage of DMG-PEG 2000 in the lipid mixture is a critical parameter that can be adjusted to control the final size and uniformity (Polydispersity Index - PDI) of the LNPs.[2]
-
"PEG Shedding": Compared to PEGylated lipids with longer acyl chains (like DSPE-PEG 2000 with C18 chains), DMG-PEG 2000 has a shorter residence time in the lipid bilayer. This allows for the relatively rapid dissociation or "shedding" of the PEG layer from the LNP surface upon reaching the target site, which is believed to be important for cellular uptake and endosomal escape of the cargo.[1]
Quantitative Impact of DMG-PEG 2000 on LNP Properties
The following table summarizes experimental data on how varying the molar percentage of DMG-PEG 2000 can influence the physicochemical properties of LNPs.
| Molar % of DMG-PEG 2000 | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | mRNA Encapsulation Efficiency (%) | References |
| 1.5% | ~80-90 | ~0.1 - 0.2 | ~ -7 to -10 | >95% | [5][6][7] |
| 5% | ~70-80 | ~0.1 - 0.15 | ~ -5 to -8 | >95% | [5][7] |
Note: The exact values can vary depending on the other lipid components, the formulation method, and the nature of the cargo.
Experimental Protocols
Preparation of Lipid Stock Solutions
-
DMG-PEG 2000 Stock: Prepare a 10 mM stock solution of DMG-PEG 2000 in ethanol. Heating to 60-65°C may be required for complete solubilization.[8]
-
Ionizable Lipid Stock: Prepare a 100 mM stock solution of the chosen ionizable lipid (e.g., SM-102, DLin-MC3-DMA) in ethanol.[8]
-
Helper Lipid Stock: Prepare a 10 mM stock solution of a helper lipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in ethanol. Heating may be necessary.[8]
-
Cholesterol Stock: Prepare a 100 mM stock solution of cholesterol in ethanol. Keep this solution warm (>37°C) to maintain solubility.[8]
Formulation of mRNA-LNPs by Microfluidic Mixing
This protocol describes the formulation of LNPs with a typical molar ratio of ionizable lipid:DSPC:cholesterol:DMG-PEG 2000 of 50:10:38.5:1.5.[8]
-
Prepare the Lipid Mixture (Organic Phase):
-
In an appropriate tube, combine the lipid stock solutions to achieve the desired molar ratio. For a 1 mL final lipid mix at 25 mM total lipid concentration, combine:
-
125 µL of 100 mM ionizable lipid
-
250 µL of 10 mM DSPC
-
96.25 µL of 100 mM cholesterol
-
37.5 µL of 10 mM DMG-PEG 2000
-
491.25 µL of ethanol[8]
-
-
-
Prepare the Aqueous Phase:
-
Dilute the mRNA to the desired concentration (e.g., 0.4 µM) in a low pH buffer, such as 25-50 mM sodium acetate (B1210297) or sodium citrate, pH 4.0.[8][9]
-
-
Microfluidic Mixing:
-
Set up a microfluidic mixing device (e.g., NanoAssemblr™) with the lipid mixture in the organic phase inlet and the mRNA solution in the aqueous phase inlet.
-
Pump the two phases through the microfluidic cartridge at a defined flow rate ratio (e.g., 1:3 organic to aqueous phase) to induce nanoprecipitation and self-assembly of the LNPs.[6]
-
-
Purification and Buffer Exchange:
-
Sterilization and Storage:
Characterization of LNPs
-
Particle Size, PDI, and Zeta Potential:
-
Measure the hydrodynamic diameter, polydispersity index, and surface charge of the LNPs using Dynamic Light Scattering (DLS) and a zetasizer.[6]
-
-
mRNA Encapsulation Efficiency:
-
Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., Quant-iT™ RiboGreen™ assay).
-
Measure the fluorescence in the presence and absence of a membrane-disrupting surfactant (e.g., 0.2% Triton X-100).[8]
-
The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical flow of LNP formulation and characterization, as well as the structural relationship of DMG-PEG 2000.
Caption: Workflow for the formulation and characterization of DMG-PEG 2000-containing LNPs.
Caption: Logical relationship of the core components of the DMG-PEG 2000 chemical structure.
References
- 1. Chemical Properties And Structural Analysis Of DMG-PEG 2000 [sinopeg.com]
- 2. helixbiotech.com [helixbiotech.com]
- 3. abpbio.com [abpbio.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Formulation-Driven Optimization of PEG-Lipid Content in Lipid Nanoparticles for Enhanced mRNA Delivery In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid nanoparticles with PEG-variant surface modifications mediate genome editing in the mouse retina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]
- 9. biomol.com [biomol.com]
